Cloruro de 1,2-Dimetil-1H-imidazol-5-sulfonilo

Descripción general

Descripción

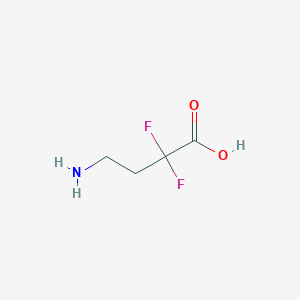

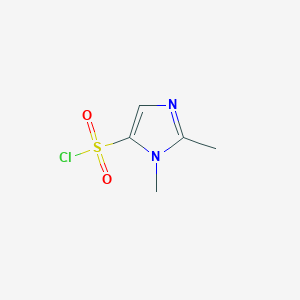

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a useful research compound. Its molecular formula is C5H7ClN2O2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bloques de Construcción en Química Sintética

“Cloruro de 1,2-Dimetil-1H-imidazol-5-sulfonilo” se utiliza como bloque de construcción en química sintética . Es parte de los bloques de construcción heterocíclicos, particularmente los imidazoles .

Reactivo de Derivatización en Cromatografía Líquida

“Cloruro de 1,2-Dimetilimidazol-4-sulfonilo” se utiliza como reactivo de derivatización en la espectrometría de masas de ionización por electrospray de cromatografía líquida (LC-ESI-MS) y espectrometría de masas en tándem (LC-ESI-MS/MS) . Esta técnica mejora la respuesta espectrométrica de masas para los compuestos fenólicos .

Análisis Ambiental

Este compuesto se utiliza en el análisis ambiental, particularmente en la detección de estrógeno en formas libres y conjugadas . La reacción de derivatización con este compuesto permite un aumento significativo de la señal espectrométrica de masas de los analitos .

Análisis de Compuestos Fenólicos

“Cloruro de 1,2-Dimetilimidazol-4-sulfonilo” se utiliza en el análisis de compuestos fenólicos . Es particularmente útil en el análisis de compuestos ambientalmente relevantes, incluidos cloro-, aril- y alquilfenoles, estrógenos esteroideos e hidrocarburos aromáticos policíclicos hidroxilados (OHPAHs) .

Análisis de Biomarcadores

Este compuesto se utiliza en el análisis de biomarcadores para la evaluación de la exposición humana a los HAP . Por ejemplo, se utiliza en el análisis de 1-hidroxipireno en orina humana .

Síntesis de Cloruros de Imidazolio

“1,2-Dimetilimidazol” se utiliza en la síntesis de cloruros de imidazolio . Por ejemplo, se utiliza en la síntesis de “cloruro de 1,2-dimetil-3-n-butilimidazolio” y "1,2-dim

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mecanismo De Acción

Target of Action

It has been used in the derivatization of estrogens for detection in environmental samples .

Mode of Action

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is used in a derivatization reaction that significantly increases the mass spectrometric signal of analytes . This allows for the confirmation of these analytes even in a complicated matrix .

Pharmacokinetics

Its use in derivatization reactions suggests that it may have a significant impact on the bioavailability of certain compounds .

Result of Action

The result of the action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is an increase in the mass spectrometric signal of analytes, allowing for their confirmation even in a complicated matrix . This has been particularly useful in the detection of estrogens in environmental samples .

Action Environment

The action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be influenced by various environmental factors. For instance, the efficiency of the derivatization reaction it is involved in can be affected by the composition of the matrix in which it is performed . .

Análisis Bioquímico

Biochemical Properties

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride plays a significant role in biochemical reactions as a derivatizing agent. It interacts with various enzymes, proteins, and other biomolecules to enhance their detection and analysis . For instance, it has been used in the derivatization of estrogens, significantly increasing the mass spectrometric signal of analytes and providing distinctive fragmentation for their confirmation even in complex matrices . The compound’s ability to form stable derivatives with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying the chemical structure of biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its derivatizing action can alter the activity of enzymes and proteins, leading to changes in metabolic pathways and cellular responses. The compound’s impact on cellular processes underscores its importance in biochemical studies.

Molecular Mechanism

At the molecular level, 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride exerts its effects through binding interactions with biomolecules. It acts as a derivatizing agent, forming covalent bonds with target molecules, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular function. The compound’s ability to modify biomolecules at the molecular level is crucial for its role in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Studies have shown that it remains stable under specific storage conditions, but its long-term effects on cellular function need to be carefully monitored. The temporal dynamics of its action are essential for understanding its full impact in biochemical experiments.

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively enhance the detection of biomolecules . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage-dependent effects is critical for its safe and effective use in research.

Metabolic Pathways

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modify biomolecules . Its derivatizing action can influence metabolic flux and metabolite levels, providing insights into cellular metabolism. The compound’s role in metabolic pathways underscores its utility in biochemical analysis and research.

Transport and Distribution

The transport and distribution of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, impacting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical studies.

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its localization can influence its activity and function, making it important to study its subcellular distribution in detail. The compound’s ability to target specific cellular compartments enhances its utility in biochemical research.

Propiedades

IUPAC Name |

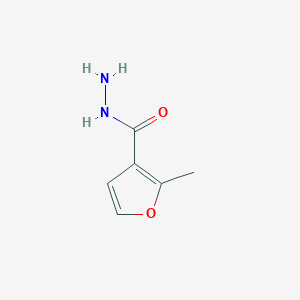

2,3-dimethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAULHCBIEFNHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849351-92-4 | |

| Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride used in estrogen detection?

A: Estrogens are notoriously difficult to detect in trace amounts due to their low natural abundance and inherently weak ionization during mass spectrometry analysis. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride acts as a derivatizing agent, reacting with estrogens to form derivatives with enhanced ionization properties. This derivatization significantly increases the mass spectrometric signal of the analytes, allowing for their detection even at extremely low concentrations. []

Q2: How does 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride improve the identification of estrogens?

A: Beyond simply enhancing signal strength, the derivatization process with 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride provides another crucial benefit: distinctive fragmentation patterns. When the estrogen derivatives are subjected to tandem mass spectrometry (MSn), they break down in unique ways, generating characteristic fragment ions. These unique fragmentation patterns act as "fingerprints," allowing for the reliable identification and confirmation of specific estrogens, even within complex sample matrices. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)